N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide is an organic compound that features a furan ring, a hydroxyethyl group, and a phenylethanesulfonamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide are currently unknown. Furan derivatives have been found to interact with various targets or receptors in the body, such as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc . .
Mode of Action
Furan derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Furan derivatives can influence a variety of biochemical pathways depending on their specific targets
Pharmacokinetics
Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules . .
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood. The effects would depend on the compound’s specific targets and mode of action, which are currently unknown. Furan derivatives have broadened scope in remedying various dispositions in clinical medicines , suggesting that this compound may also have diverse effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyethyl group: This step often involves the reaction of the furan derivative with an appropriate hydroxyethylating agent.
Sulfonamide formation: The final step involves the reaction of the hydroxyethyl-furan derivative with a phenylethanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted hydroxyethyl derivatives.
Scientific Research Applications
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylethanesulfonamide: Unique due to the combination of furan, hydroxyethyl, and sulfonamide groups.
Furan derivatives: Compounds with similar furan rings but different substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-14(13-6-8-19-11-13)10-15-20(17,18)9-7-12-4-2-1-3-5-12/h1-6,8,11,14-16H,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGOUUNLMINAEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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